Positional Isomer Differentiation: 3-Fluoro-4-methyl vs. 4-Fluoro-2-methyl Substitution Pattern and Computed Physicochemical Properties
The target compound (3-fluoro-4-methylphenyl isomer, CAS 1416345-11-3) can be differentiated from its positional isomer 1-(4-fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol (CAS 1416348-27-0) by the substitution pattern on the N1-phenyl ring. While both share molecular formula C12H9FN4S and molecular weight 260.29 g/mol, the target compound's 3-fluoro-4-methyl arrangement places the electron-withdrawing fluorine meta to the pyrazole attachment point, whereas the comparator places it para, resulting in distinct electronic effects on the pyrazolo[3,4-d]pyrimidine core . The XLogP3-AA of the target compound is computed as 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration studies [1]. Direct comparative logP data for the 4-fluoro-2-methyl isomer is not available from public sources, limiting this to a class-level inference .
| Evidence Dimension | N1-Phenyl substitution pattern and computed logP |
|---|---|
| Target Compound Data | 3-fluoro-4-methylphenyl substitution; XLogP3-AA = 2.1; TPSA = 74.3 Ų |
| Comparator Or Baseline | 1-(4-Fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol (CAS 1416348-27-0); positional isomer, no publicly available computed logP |
| Quantified Difference | Substitution pattern difference (3-F,4-Me vs. 4-F,2-Me); electronic and steric environment distinct but not numerically quantified in public domain |
| Conditions | Computed properties from PubChem 2025 release; XLogP3-AA and TPSA calculated via standard algorithms |
Why This Matters
The specific substitution pattern determines the compound's electronic distribution and steric profile, which directly influences binding to kinase hinge regions and other biological targets, making the two positional isomers non-interchangeable in structure-activity relationship (SAR) studies.
- [1] PubChem Compound Summary for CID 136816887, 1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol. National Center for Biotechnology Information, 2025. View Source
